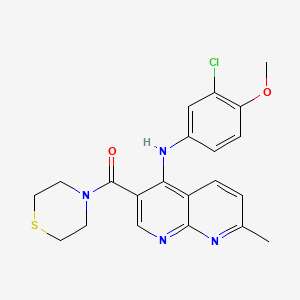

(4-((3-Chloro-4-methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a process for the preparation of(S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinyl ethyl)-5-pyrimidine carboxamide, a compound with a similar structure, has been patented . The process involves several stages and requires chromatographic separation .

Applications De Recherche Scientifique

Synthesis and Imaging Applications

One significant application of related compounds involves their synthesis for use in imaging, particularly in the context of Parkinson's disease. For instance, a study conducted by Wang et al. (2017) detailed the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for examining LRRK2 enzyme activity in Parkinson's disease. This synthesis showcases the compound's relevance in developing diagnostic tools for neurodegenerative disorders (Wang, M., Gao, M., Xu, Z., & Zheng, Q. (2017)).

Characterization and Novel Syntheses

Advanced Material Applications

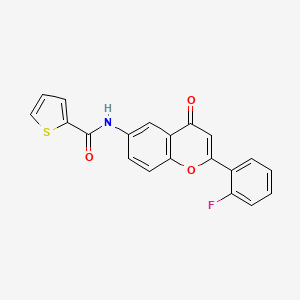

The compound and its derivatives have also been investigated for their potential in advanced materials science. A study on the synthesis, DFT calculations, and analysis of a novel heteroannulated chromone derivative (MBCND) by Halim and Ibrahim (2017) exemplifies this, focusing on electronic structure and nonlinear optical properties. Such research indicates the compound's relevance in developing new materials with specific electronic and optical characteristics (Halim, S. A., & Ibrahim, M. (2017)).

Pharmacological Potential

Furthermore, derivatives of the compound have been studied for their anticancer activities. Kong et al. (2018) discovered a novel naphthyridine derivative that induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential therapeutic applications (Kong, Q., Lv, J., Yan, S., Chang, K.-J., & Wang, G. (2018)).

Mécanisme D'action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a 3-chloro-4-methoxyphenyl group

Mode of Action

The presence of the3-chloro-4-methoxyphenyl group suggests that it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding

Pharmacokinetics

The presence of the 3-chloro-4-methoxyphenyl group suggests that it may be well-absorbed and distributed throughout the body . .

Action Environment

The action of this compound is likely influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the 3-chloro-4-methoxyphenyl group may be more or less active in different pH environments

Propriétés

IUPAC Name |

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-13-3-5-15-19(25-14-4-6-18(28-2)17(22)11-14)16(12-23-20(15)24-13)21(27)26-7-9-29-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXOBGNLOOZOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2437131.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2437135.png)

![2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine](/img/structure/B2437136.png)

![(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile](/img/structure/B2437138.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2437139.png)

![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2437142.png)

![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)

![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)

![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-furyl)methanone](/img/structure/B2437145.png)